molecular formula C21H12N2O5S B4831057 (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate

(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate

Cat. No.: B4831057
M. Wt: 404.4 g/mol
InChI Key: GILIFFJMQPCNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and quinoline moieties, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for use in various applications, including textiles and coatings.

Mechanism of Action

The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, either inhibiting or activating their function. Pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-benzoic acid
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-propanoic acid
  • 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester

Uniqueness

What sets (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate apart from similar compounds is its combination of isoquinoline and quinoline moieties, which imparts unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5S/c24-20-15-9-1-5-13-6-2-10-16(18(13)15)21(25)23(20)28-29(26,27)17-11-3-7-14-8-4-12-22-19(14)17/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILIFFJMQPCNGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Reactant of Route 2
Reactant of Route 2
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Reactant of Route 3
Reactant of Route 3
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Reactant of Route 4
Reactant of Route 4
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Reactant of Route 5
Reactant of Route 5
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Reactant of Route 6
Reactant of Route 6
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.